molecular formula C17H19F3N4OS B10943040 1-(tetrahydrofuran-2-ylmethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea

1-(tetrahydrofuran-2-ylmethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea

Cat. No.: B10943040
M. Wt: 384.4 g/mol
InChI Key: MPLCLXPYTVXYQH-UHFFFAOYSA-N
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Description

N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a trifluoromethylbenzyl group, and a pyrazolyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the tetrahydrofuran derivative, followed by the introduction of the trifluoromethylbenzyl group and the pyrazolyl thiourea moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(Tetrahydro-2-furanylmethyl)-1-ethanamine: This compound shares the tetrahydrofuran moiety but differs in its overall structure and functional groups.

    4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar in having the tetrahydrofuran ring, but with different substituents and functional groups.

    N-(Tetrahydro-2-furanylmethyl)-1-naphthamide: Another compound with the tetrahydrofuran ring, but with a naphthamide group instead of the pyrazolyl thiourea moiety.

Uniqueness

N-TETRAHYDRO-2-FURANYLMETHYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA stands out due to its combination of the trifluoromethylbenzyl group and the pyrazolyl thiourea moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H19F3N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C17H19F3N4OS/c18-17(19,20)13-4-1-3-12(7-13)10-24-11-14(8-22-24)23-16(26)21-9-15-5-2-6-25-15/h1,3-4,7-8,11,15H,2,5-6,9-10H2,(H2,21,23,26)

InChI Key

MPLCLXPYTVXYQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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